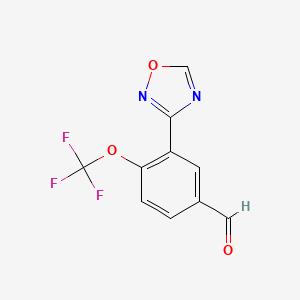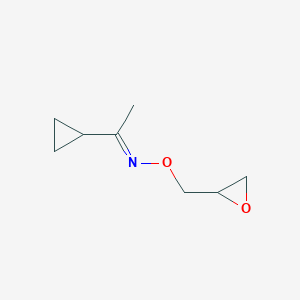![molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, an ethyl ester group, and a chloroacetamido substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Hydrolysis: The major product is cyclopropane-1-carboxylic acid.
Reduction: Products include cyclopropylamines or cyclopropanols.
科学研究应用
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Biological Studies: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industrial Applications:
作用机制
The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
Ethyl 1-((2-cyanoethyl)amino)cyclopropane-1-carboxylate: Similar in structure but contains a cyanoethyl group instead of a chloroacetamido group.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally similar but lacks the ester and chloroacetamido groups.
Uniqueness
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the chloroacetamido group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11) |
InChI 键 |
ZACCBWISPIWXRN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)

![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)



![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)




![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
